Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been shown to exhibit a range of interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques and Reactions : Methyl 2-oxo-4-phenyl-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of Biginelli compounds, can be synthesized through various reactions, including methylation and acylation processes. Such compounds are synthesized using Biginelli reaction conditions, which involve the condensation of aldehydes, β-keto esters, and urea or thiourea. For instance, the modified Biginelli reaction facilitated by microwave irradiation and catalyzed by TsOH under solvent-free conditions results in high yields of these compounds (Chen, Liu, & Wang, 2012). Additionally, specific reactions with selenium dioxide lead to the oxidation of the 6-methyl group to various functional groups, depending on the degree of substitution and the substituent in the 5 position (Khanina & Dubur, 1982).
Biological Applications
Antimicrobial and Anticancer Potential : Compounds derived from this compound have shown significant antimicrobial activity. For example, a series of hydroxyimino-dihydropyrimidine-5-carboxylic acids exhibited promising antibacterial and antifungal activities (Shastri & Post, 2019). Similarly, another study synthesized and evaluated a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, finding compounds with potent antimicrobial and anticancer activity, particularly against HCT-116 colon cancer cell lines (Sharma et al., 2012).
Advanced Chemical Transformations
Ring Expansion and Nucleophilic Substitution : Research into the ring expansion and nucleophilic substitution reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has provided insight into the versatility of these compounds in synthesizing heterocyclic structures. These reactions can lead to the formation of either seven-membered rings through ring expansion or substituted pyrimidines via nucleophilic substitution, influenced by factors such as the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).
properties
IUPAC Name |
methyl 6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-13-8-10-15(11-9-13)28(25,26)12-16-17(19(23)27-2)18(22-20(24)21-16)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRRWMDXKSQNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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